2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[(6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a pyrimidine ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine and thiadiazole intermediates. The pyrimidine ring can be synthesized from guanidine nitrate and diethyl malonate, followed by a series of reactions involving phosphorus oxychloride and dimethyl carbonate . The thiadiazole ring can be synthesized using hydrazonoyl halides and alkyl carbothioates .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of phase transfer catalysts and environmentally friendly reagents like dimethyl carbonate can help in achieving efficient synthesis while minimizing toxic by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, especially in the presence of oxidizing agents.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide derivatives, while substitution reactions can produce various substituted analogs of the original compound .
Scientific Research Applications
2-[(6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
1,3,4-Thiadiazoles: These compounds have a thiadiazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
What sets 2-[(6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE apart is its unique combination of a pyrimidine and thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N6O2S2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C12H16N6O2S2/c1-6(2)3-10-17-18-12(22-10)16-9(20)5-21-11-14-7(13)4-8(19)15-11/h4,6H,3,5H2,1-2H3,(H,16,18,20)(H3,13,14,15,19) |
InChI Key |
BUTZKTWTMJRCSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
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